(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O3S3 and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Action
A range of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazoles, have demonstrated significant antimicrobial and antifungal activities. These compounds have been found sensitive to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Drug-like 5-Amino-Substituted 1,2,4-Thiadiazole Derivatives
The solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed. These derivatives are synthesized using initial cyclization reactions and have potential applications in drug development (Park et al., 2009).
Carbonic Anhydrase Inhibitors
Novel metal complexes of heterocyclic sulfonamide, including thiadiazole derivatives, have shown strong carbonic anhydrase inhibitory properties. These compounds could have potential applications in treating diseases where inhibition of carbonic anhydrase is beneficial (Büyükkıdan et al., 2013).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally similar to thiadiazole compounds, have shown potential as selective class III agents with notable cardiac electrophysiological activity (Morgan et al., 1990).
Anticancer Potential
1,3,4-Thiadiazole scaffold-based compounds have shown promising anticancer activity against various human cancer cell lines, highlighting their potential use as anticancer agents (Tiwari et al., 2017).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as photosensitizers . They generate singlet oxygen (^1O_2) and superoxide anion (O_2^˙−) through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The generation of reactive oxygen species like ^1o_2 and o_2^˙− suggests that it might be involved in oxidative stress pathways .
Result of Action
The generation of reactive oxygen species like ^1o_2 and o_2^˙− could potentially lead to oxidative stress, which can have various effects on cellular functions .
Properties
IUPAC Name |
4-methyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S3/c1-4-7-19-11-6-5-10(25(3,21)22)8-12(11)23-15(19)16-14(20)13-9(2)17-18-24-13/h1,5-6,8H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJVWYZHYGRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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